molecular formula C20H22N2O4 B3445230 2-(2-methoxyphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide

2-(2-methoxyphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide

Cat. No. B3445230
M. Wt: 354.4 g/mol
InChI Key: BOXBFOBFYFHOBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxyphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide, also known as MPCCA, is a compound that has been studied for its potential use in scientific research.

Mechanism of Action

2-(2-methoxyphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide works by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is involved in the regulation of many cellular processes, including protein folding and degradation. Inhibition of Hsp90 activity leads to the degradation of many oncogenic proteins, which can result in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-(2-methoxyphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). 2-(2-methoxyphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory and autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-methoxyphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide in lab experiments is its specificity for Hsp90 inhibition. This allows researchers to study the effects of Hsp90 inhibition without affecting other cellular processes. However, one limitation of using 2-(2-methoxyphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(2-methoxyphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide. One area of research is the development of more potent and selective Hsp90 inhibitors. Another area of research is the identification of biomarkers that can predict which patients will respond to Hsp90 inhibition. Finally, there is a need for more studies on the safety and efficacy of 2-(2-methoxyphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide in animal models and clinical trials.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-(2-methoxyphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide has also been studied for its potential use in the treatment of inflammatory and autoimmune diseases.

properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-25-17-10-4-5-11-18(17)26-14-19(23)21-16-9-3-2-8-15(16)20(24)22-12-6-7-13-22/h2-5,8-11H,6-7,12-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXBFOBFYFHOBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxy-phenoxy)-N-[2-(pyrrolidine-1-carbonyl)-phenyl]-acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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